5-Bromo-7,8-difluoroquinoline
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Overview
Description
5-Bromo-7,8-difluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and two fluorine atoms attached to the quinoline ring. The incorporation of halogens, such as bromine and fluorine, into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7,8-difluoroquinoline typically involves halogenation reactions. One common method is the direct bromination of 7,8-difluoroquinoline using bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7,8-difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates are commonly used.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Nucleophilic Substitution: Products include substituted quinolines with various functional groups.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
5-Bromo-7,8-difluoroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-7,8-difluoroquinoline involves its interaction with specific molecular targets. The presence of halogens enhances its ability to bind to enzymes and other proteins, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but its structure suggests it may interfere with nucleic acid synthesis or protein function .
Comparison with Similar Compounds
- 4-Bromo-5,8-difluoroquinoline
- 6-Bromo-5,7-difluoroquinoline
- 5-Bromo-8-fluoroquinoline
Comparison: 5-Bromo-7,8-difluoroquinoline is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a compound of interest for specialized applications .
Properties
Molecular Formula |
C9H4BrF2N |
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Molecular Weight |
244.03 g/mol |
IUPAC Name |
5-bromo-7,8-difluoroquinoline |
InChI |
InChI=1S/C9H4BrF2N/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H |
InChI Key |
BLIYBTVKKBAODY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)F)F)Br |
Origin of Product |
United States |
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